Alazocine

Übersicht

Beschreibung

Alazocine, also known as N-allylnormetazocine, is a synthetic opioid analgesic belonging to the benzomorphan family. It was initially developed under the code name SKF-10047. This compound is notable for its dual activity as both an opioid receptor agonist and a sigma receptor agonist. Despite its potent analgesic properties, it was never marketed due to its strong psychotomimetic effects .

Vorbereitungsmethoden

The synthesis of alazocine involves several steps, starting from the appropriate benzomorphan precursor. The synthetic route typically includes the following steps:

Formation of the Benzomorphan Core: This involves the cyclization of a suitable precursor to form the benzomorphan skeleton.

Introduction of the Allyl Group: The allyl group is introduced via an alkylation reaction, typically using allyl bromide or a similar reagent.

Analyse Chemischer Reaktionen

Alazocine undergoes several types of chemical reactions:

Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can yield reduced derivatives, often using reagents like lithium aluminum hydride.

Substitution: This compound can undergo substitution reactions, particularly at the allyl group, using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Alazocine, also known as N-allylnormetazocine, is a synthetic opioid analgesic of the benzomorphan family that has been widely used in scientific research, particularly in studies of opioid and sigma receptors. this compound was initially developed under the code name SKF-10047. Though it has potent analgesic properties, this compound was never marketed because of its strong psychomimetic effects.

Scientific Research Applications

This compound has applications in chemistry, biology, and medicine. It can be used as a reference compound in the study of benzomorphan derivatives and their chemical properties. It is also used to study the biological effects of sigma receptor agonists and opioid receptor ligands. Additionally, this compound has been used in research to understand the mechanisms of pain and analgesia, as well as the psychotomimetic effects of sigma receptor agonists.

Opioid and Sigma Receptor Studies

This compound has been widely used in scientific research, especially in studies of opioid and sigma receptors. The actions of this compound are mediated through its interactions with various receptors. The (-)-enantiomer of this compound is a non-selective ligand of the μ-, κ-, and δ-opioid receptors . It acts as a moderate-efficacy partial agonist of the κ-opioid receptor and as an antagonist of the μ-opioid receptor . It is also an agonist of the δ-opioid receptor with far lower potency . The (+)-enantiomer is a selective agonist of the sigma-1 receptor.

Pain Research

This compound has been investigated for its analgesic properties. Several selective σ1R antagonists have demonstrated analgesic efficacy in acute and chronic inflammatory pain models . The increased influx and the analgesic activity confirm σ 1 receptor antagonistic activity .

Latigo Biotherapeutics is currently conducting clinical trials of LTG-001, a non-opioid pain medicine candidate . Results from a Phase 1 clinical trial showed that LTG-001 was well tolerated and demonstrated rapid absorption . Vertex Pharmaceuticals has developed a medication called VX-548, which proved superior to placebo in two small Phase II clinical trials for two types of pain .

Cancer Research

Sigma-1 receptor ligands, including this compound, can inhibit tumor cell growth in various cancer cell lines. Treatment of A427 tumor cells with this compound led to cell detachment and cell degradation . This suggests potential applications in oncology, particularly in targeting cancer cells that express sigma receptors.

Comparison to Similar Compounds

This compound is related to several other benzomorphan compounds:

- Pentazocine An N-dimethylallylbenzomorphan with analgesic properties.

- Cyclazocine An N-cyclopropylmethylbenzomorphan known for its mixed agonist-antagonist activity at opioid receptors.

- Phenazocine An N-phenylethylbenzomorphan with potent analgesic effects.

Wirkmechanismus

Alazocine exerts its effects through multiple mechanisms:

Opioid Receptors: The (−)-enantiomer of this compound acts as a partial agonist at the kappa-opioid receptor and an antagonist at the mu-opioid receptor. It also has lower affinity for the delta-opioid receptor.

Vergleich Mit ähnlichen Verbindungen

Alazocine is related to several other benzomorphan compounds, including:

Pentazocine: An N-dimethylallylbenzomorphan with analgesic properties.

Cyclazocine: An N-cyclopropylmethylbenzomorphan known for its mixed agonist-antagonist activity at opioid receptors.

Phenazocine: An N-phenylethylbenzomorphan with potent analgesic effects.

This compound is unique in its dual activity as both an opioid receptor agonist and a sigma receptor agonist, which distinguishes it from other benzomorphans that primarily target opioid receptors.

Biologische Aktivität

Alazocine is a compound that has garnered attention in pharmacological research due to its unique interactions with opioid and sigma receptors. This article explores the biological activity of this compound, emphasizing its mechanisms of action, receptor affinities, and implications for pain management and psychiatric disorders.

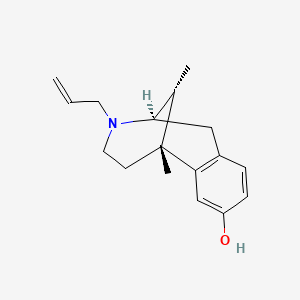

Chemical Structure and Properties

This compound is classified as a benzomorphan derivative, characterized by its two enantiomers: (−)-alazocine and (+)-alazocine. These enantiomers exhibit distinct pharmacological profiles, which are crucial for their biological activity.

| Enantiomer | Receptor Activity | Affinity (Ki) |

|---|---|---|

| (−)-Alazocine | Partial agonist at κ-opioid receptor | 1,900 nM (κ) |

| Antagonist at μ-opioid receptor | 1,600 nM (μ) | |

| Low affinity for δ-opioid receptor | 19,000 nM (δ) | |

| (+)-Alazocine | Selective agonist at σ-1 receptor | 48–66 nM |

| Moderate affinity for NMDA receptor | 587 nM |

This compound's biological activity is primarily mediated through its interaction with various receptors:

- Opioid Receptors : The (−)-enantiomer acts as a partial agonist at the kappa-opioid receptor while antagonizing the mu-opioid receptor. This dual action suggests potential applications in managing pain without the typical side effects associated with mu-opioid agonists .

- Sigma Receptors : The (+)-enantiomer selectively activates the sigma-1 receptor, which plays a role in neurotransmitter modulation and has been implicated in several neurological and psychiatric conditions. This selectivity allows for the exploration of this compound in treating disorders like depression and anxiety .

Research Findings

Recent studies have highlighted the pharmacological potential of this compound:

- Pain Management : this compound has been investigated for its analgesic properties. The partial agonism at the kappa-opioid receptor may provide pain relief while minimizing respiratory depression—a common side effect of traditional opioids .

- Psychiatric Applications : The sigma-1 receptor's involvement in mood regulation suggests that this compound could be explored as a treatment for depression or anxiety disorders. Its ability to modulate neurotransmitter release may offer new avenues for therapeutic intervention .

- Cancer Research : Preliminary studies indicate that sigma-1 receptor ligands, including this compound, can inhibit tumor cell growth in various cancer cell lines. This suggests potential applications in oncology, particularly in targeting cancer cells that express sigma receptors .

Eigenschaften

CAS-Nummer |

14198-28-8 |

|---|---|

Molekularformel |

C17H24ClNO |

Molekulargewicht |

293.8 g/mol |

IUPAC-Name |

(1R,9R,13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride |

InChI |

InChI=1S/C17H23NO.ClH/c1-4-8-18-9-7-17(3)12(2)16(18)10-13-5-6-14(19)11-15(13)17;/h4-6,11-12,16,19H,1,7-10H2,2-3H3;1H/t12-,16+,17+;/m0./s1 |

InChI-Schlüssel |

ZTGMHFIGNYXMJV-YGCKJKTASA-N |

SMILES |

CC1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O |

Isomerische SMILES |

C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC=C)C)C=C(C=C3)O.Cl |

Kanonische SMILES |

CC1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O.Cl |

Aussehen |

Solid powder |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2'-hydroxy-5,9-dimethyl-2-allyl-6,7-benzomorphan N-allylnorcyclazocine N-allylnormetazocine N-allylnorphenazocine SK and F 10047 SK and F 10047, (2alpha,6alpha,11R*)-(+-)-isomer SK and F 10047, 2R-(2alpha,6alpha,11R*)-isomer SK and F 10047, 2S-(2alpha,6alpha,11R*)-isomer SK and F 10047, hydrobromide SK and F 10047, monolactate SK and F 10047, monooxalate SKF 10047 SKF-10047 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.